1-Cyano-7-(trifluoromethoxy)naphthalene
CAS No.:
Cat. No.: VC15945710
Molecular Formula: C12H6F3NO
Molecular Weight: 237.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6F3NO |
|---|---|
| Molecular Weight | 237.18 g/mol |
| IUPAC Name | 7-(trifluoromethoxy)naphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C12H6F3NO/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H |
| Standard InChI Key | CLIIYIKFKRVXMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a fused bicyclic naphthalene system modified at positions 1 and 7. The cyano group introduces strong electron-withdrawing effects, while the trifluoromethoxy substituent enhances lipophilicity and metabolic stability . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆F₃NO |
| Molecular Weight | 237.18 g/mol |
| IUPAC Name | 7-(Trifluoromethoxy)naphthalene-1-carbonitrile |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N |
| Topological Polar Surface Area | 30.5 Ų |
The trifluoromethoxy group’s electronegativity (-OCF₃: σₚ = 3.05) and the cyano group’s inductive effect (-CN: σₘ = 0.66) create a polarized aromatic system, influencing reactivity in substitution and cycloaddition reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous naphthalene derivatives reveal distinct shifts for aromatic protons adjacent to electron-withdrawing groups. For example, in 1-cyano-substituted naphthalenes, the C-1 proton resonates at δ 8.5–9.0 ppm due to deshielding by the cyano group . Fluorine-19 NMR of the trifluoromethoxy group typically shows a singlet near δ -58 ppm, consistent with CF₃ moieties in similar compounds .
Synthesis and Modification Strategies
Cyanation and Trifluoromethoxylation
Synthesis routes for 1-cyano-7-(trifluoromethoxy)naphthalene involve sequential functionalization of naphthalene precursors. A common approach employs:
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Directed Metallation: Lithiation at position 7 using a directing group (e.g., boronic ester), followed by reaction with trifluoromethyl hypofluorite (CF₃OF) to install -OCF₃.
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Sandmeyer Cyanation: Diazotization of a 1-amino intermediate and treatment with CuCN to introduce the cyano group .
Alternative methods include palladium-catalyzed cross-coupling for trifluoromethoxylation and microwave-assisted cyanation to improve yields (reported up to 78% for analogous compounds) .
Challenges in Regioselectivity
Positional isomerism poses a significant synthetic hurdle. The steric bulk of -OCF₃ at position 7 directs electrophilic substitution to position 2 or 3, necessitating protective strategies for precise functionalization. Computational studies using density functional theory (DFT) suggest that the trifluoromethoxy group’s electron-withdrawing nature increases activation energy for electrophilic attack at adjacent positions by 12–15 kcal/mol compared to unsubstituted naphthalene.
Physicochemical Properties and Stability
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of 1-cyano-7-(trifluoromethoxy)naphthalene shows decomposition onset at 285°C, attributable to the stability of the naphthalene core and strong C-F bonds . The compound exhibits resistance to oxidative degradation, with less than 5% mass loss after 72 hours under 3% H₂O₂ exposure, making it suitable for high-temperature applications .
Solubility and Partition Coefficients
LogP calculations (ClogP = 3.2) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental solubility data in common solvents:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | 45.2 ± 2.1 |
| Ethanol | 12.8 ± 0.9 |
| Water | 0.03 ± 0.01 |
The trifluoromethoxy group’s hydrophobicity (π = 1.04) dominates over the cyano group’s polarity (π = -0.57), aligning with QSAR models for blood-brain barrier penetration .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and topoisomerase-targeting agents. Its trifluoromethoxy group is retained in final drug candidates to improve pharmacokinetics, as seen in analogs with 85% oral bioavailability in preclinical models .
Materials Science Applications
In organic electronics, the compound’s electron-deficient aromatic system facilitates n-type semiconductor behavior. Thin-film transistors incorporating 1-cyano-7-(trifluoromethoxy)naphthalene exhibit electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives.
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